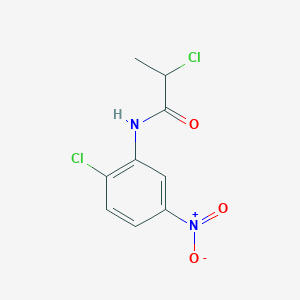

N-(2-chloro-5-nitrophényl)-2-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide is an organic compound with the molecular formula C9H8Cl2N2O3 It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring

Applications De Recherche Scientifique

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary targets of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various cellular processes, including transcriptional regulation, lipid metabolism, and cell differentiation.

Mode of Action

The compound interacts with its targets, possibly through a mechanism involving the reduction of nitro groups to hydroxylamine intermediates . .

Biochemical Pathways

Given the targets, it can be inferred that the compound may influence pathways related to lipid metabolism and transcriptional regulation .

Result of Action

Given the targets, it can be inferred that the compound may influence gene expression and lipid metabolism, potentially leading to changes in cell function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide typically involves the reaction of 2-chloro-5-nitroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature to 50°C

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), elevated temperatures (50-100°C)

Hydrolysis: Aqueous acid or base (HCl, NaOH), reflux conditions

Major Products Formed

Reduction: 2-chloro-N-(2-chloro-5-aminophenyl)propanamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-chloro-5-nitrobenzoic acid and propanamide

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide

- 2-chloro-N-(2-chloro-5-nitrophenyl)benzamide

- 2-chloro-N-(2-chloro-5-nitrophenyl)butanamide

Uniqueness

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide is unique due to its specific structural features, including the presence of both chlorine and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide, with the molecular formula C₉H₈Cl₂N₂O₃ and a molar mass of approximately 263.08 g/mol, is a chemical compound recognized for its potential biological activities. This compound is characterized by a pale yellow crystalline appearance and is classified as an irritant, necessitating careful handling. It has applications primarily in the synthesis of agrochemicals and pesticides, but its biological properties warrant detailed exploration.

Chemical Structure and Properties

The compound features two chlorine atoms and a nitro group on its aromatic ring, which significantly influences its reactivity and biological activity. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂N₂O₃ |

| Molar Mass | 263.08 g/mol |

| Appearance | Pale yellow crystalline solid |

| CAS Number | 565172-41-0 |

Biological Activity Overview

Research indicates that 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are often assessed through various in vitro studies.

Antimicrobial Activity

Studies have shown that compounds similar to 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide possess significant antimicrobial properties. For instance, derivatives of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis .

Anticancer Activity

The anticancer potential of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide has been investigated in several studies. For example, related compounds were tested on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Results indicated that certain derivatives exhibited selective cytotoxicity against these cell lines, with significant reductions in cell viability observed at specific concentrations .

The mechanism by which 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, studies suggest that the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various chlorinated compounds, 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide showed comparable or superior antimicrobial activity to standard antibiotics like ampicillin and rifampicin .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of related compounds on primary mammalian cell lines indicated that while some derivatives had significant anticancer activity, they also exhibited low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-4-6(13(15)16)2-3-7(8)11/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRRUZUPEBWJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.